Alkylation Yield: 1-Iodoheptane Outperforms 1-Chloroheptane by 28-Fold Under Identical Conditions
In a direct head-to-head comparison of alkylation with benzyl boronic ester (BnBpin), 1-iodoheptane achieved an 85% yield, compared to only 3% for 1-chloroheptane under the same standard conditions [1]. This represents a 28-fold yield advantage. Notably, 1-bromoheptane achieved a 100% yield in this specific system, demonstrating that the bromo analog is even more effective in this context, while 1-iodoheptane offers an intermediate yet still highly productive reactivity profile.
| Evidence Dimension | Reaction yield (alkylation) |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | 1-Chloroheptane: 3%; 1-Bromoheptane: 100% |
| Quantified Difference | 28-fold higher than 1-chloroheptane; 15% lower than 1-bromoheptane |
| Conditions | Alkylation with BnBpin, standard conditions, NMR yield with internal standard [1] |
Why This Matters
For chemists requiring reliable heptyl group installation, 1-iodoheptane provides a proven, high-yielding pathway where the chloro analog is essentially non-functional, informing both reagent selection and expected productivity.
- [1] Vasilopoulos, A., et al. (2022). Table 1: Electrophile scope. PMCID: PMC8966628. View Source
